Zinnolide

Phytopathology Structure-Activity Relationship (SAR) Mycotoxin Research

Procure Zinnolide as your critical baseline standard for phytotoxin research. Unlike potent co-metabolites such as solanapyrones or zinniol, Zinnolide's distinct 2-benzofuran scaffold and documented status as a 'weak phytotoxin' provide a unique, clean baseline for structure-activity relationship (SAR) studies and plant-pathogen signaling dissection. Structural substitution is not viable; only this specific phthalide core can isolate the subtle, non-lethal host responses required to validate your experimental models without confounding high-potency interference.

Molecular Formula C15H18O5
Molecular Weight 278.3 g/mol
CAS No. 99257-12-2
Cat. No. B1209589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinnolide
CAS99257-12-2
Molecular FormulaC15H18O5
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1OC)C(OC2=O)O)OCC=C(C)C
InChIInChI=1S/C15H18O5/c1-8(2)5-6-19-11-7-10-12(13(18-4)9(11)3)15(17)20-14(10)16/h5,7,15,17H,6H2,1-4H3
InChIKeyCYYPEFYKFZTPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinnolide (CAS 99257-12-2): Baseline Overview for Research and Procurement of a Specialized Alternaria-Derived Phytotoxin


Zinnolide (CAS 99257-12-2), a 2-benzofuran with the molecular formula C15H18O5, is a polyketide-derived, non-host-specific phytotoxin originally isolated from the fungus Alternaria solani, the causal agent of early blight disease in potato and tomato [1][2]. It is characterized by a unique phthalide core and is reported as a relatively weak phytotoxin within its class, which is a key differentiator for specialized research applications [3]. This compound is distinguished from other major Alternaria solani metabolites like solanapyrones and zinniol by its specific chemical scaffold and distinct, albeit weaker, biological activity profile.

Zinnolide Procurement: Why Generic 'Alternaria Phytotoxin' Substitution Is Scientifically Unsound


Procurement of a generic Alternaria solani metabolite or a related phytotoxin class cannot substitute for Zinnolide due to its unique structural identity as a 2-benzofuran with specific phthalide substitution [1]. In contrast, major co-metabolites from the same fungal source, such as the solanapyrones, are structurally distinct decalin-containing polyketides that exhibit high mammalian DNA polymerase inhibition and potent phytotoxicity, while zinniol is a prenylated hydroquinone with a different activity profile [2][3]. Furthermore, Zinnolide's documented status as a 'weak phytotoxin' provides a unique baseline activity for structure-activity relationship (SAR) studies that cannot be replicated by more potent, confounding analogues [4]. Substituting Zinnolide with a structurally or functionally dissimilar analogue would invalidate experimental models designed to isolate the effects of this specific phthalide scaffold and its mild bioactivity.

Zinnolide (CAS 99257-12-2): Quantitative Evidence of Differentiation from Related Phytotoxins


Comparative Phytotoxicity: Zinnolide's Weak Activity Profile as a Differentiator

Zinnolide is distinguished from its co-metabolites by its notably weaker phytotoxicity. While quantitative data for Zinnolide's own activity is limited in the primary literature, it is explicitly described as a 'weak phytotoxin' [1]. This contrasts sharply with solanapyrones, which exhibit potent phytotoxicity on lettuce seedlings [2], and zinniol, for which a median inhibitory concentration (IC50) of 264 µg/mL against rat embryonic fibroblasts has been reported [3]. The significantly lower relative potency of Zinnolide is a critical parameter for studies requiring a non- or weakly active comparator or for investigating subtle, non-lethal plant-pathogen interactions.

Phytopathology Structure-Activity Relationship (SAR) Mycotoxin Research

Unique 2-Benzofuran Scaffold vs. Decalin and Hydroquinone Co-Metabolites

Zinnolide's core structure is a 2-benzofuran (phthalide) system, which is distinct from the primary co-metabolites produced by Alternaria solani [1]. For instance, the solanapyrones (A, B, C) are characterized by a decalin ring system formed via an intramolecular Diels-Alder reaction, a biosynthetic pathway divergent from that of Zinnolide [2]. Similarly, zinniol is a prenylated hydroquinone, representing a different chemical class [3]. This fundamental difference in core scaffold provides a unique chemical space for investigating structure-activity relationships (SAR) within the Alternaria phytotoxin family and exploring distinct modes of action not available with other major metabolites from this fungus.

Chemical Ecology Natural Product Chemistry Biosynthesis

Established Chemical Synthesis: A Robust Route to Phthalide Scaffolds

While Zinnolide is primarily a natural product, its structure has been confirmed through chemical interconversion to a known phthalide, providing a validated synthetic handle [1]. In contrast, the synthesis of structurally more complex compounds like solanapyrone A requires multi-step, low-yielding sequences involving intramolecular Diels-Alder reactions [2]. The relative structural simplicity of Zinnolide and its established synthetic conversion to phthalide derivatives suggest it may be a more accessible starting point for generating focused libraries of analogues compared to the more synthetically challenging decalin-based solanapyrones. This provides a practical advantage for laboratories focused on medicinal chemistry or chemical biology campaigns requiring analogue synthesis.

Synthetic Chemistry Derivatization Methodology

Primary Research and Industrial Application Scenarios for Zinnolide (CAS 99257-12-2)


Structure-Activity Relationship (SAR) Studies on Alternaria Phytotoxins

Zinnolide serves as a critical reference point for SAR studies due to its unique 2-benzofuran scaffold [1]. Its weak phytotoxicity profile [2] allows researchers to systematically study the impact of structural modifications on biological activity without the confounding influence of high potency. This provides a clean baseline for comparing the activity of more potent analogues like solanapyrones and zinniol, which exhibit distinct and stronger bioactivities [3][4].

Biosynthetic Pathway Elucidation and Comparative Genomics in Alternaria Species

The production of Zinnolide, a 2-benzofuran, in Alternaria solani represents a distinct branch of its secondary metabolism separate from the pathways for solanapyrones (decalins) and zinniol (hydroquinones) [1]. Procuring Zinnolide as a standard enables targeted metabolomics and gene cluster analysis to understand the genetic and enzymatic basis for this chemical diversity. Its role as a 'weak phytotoxin' [2] also makes it a valuable tool for studying the evolutionary and ecological purpose of low-potency secondary metabolites in plant-pathogen interactions.

Chemical Probe Development for Plant-Pathogen Interaction Studies

Due to its weak phytotoxic activity [1], Zinnolide is an ideal starting point for developing chemical probes to dissect early, non-lethal signaling events in plant-pathogen interactions. Unlike the highly phytotoxic solanapyrones [2] which cause rapid necrosis and mask subtle host responses, Zinnolide's mild activity can be used to study specific recognition events or defense elicitation in host plants like potato and tomato without causing immediate cell death [3].

Synthetic Derivatization for Novel Antimicrobial or Herbicidal Scaffolds

The established ability to convert Zinnolide to known phthalide derivatives [1] provides a validated entry point for synthetic chemistry. Researchers can procure Zinnolide as a building block to generate a library of novel 2-benzofuran analogues for screening against a range of agricultural or pharmaceutical targets. This approach leverages the natural product's unique core while overcoming its weak native activity, aiming to develop new chemical entities with enhanced, desirable properties not found in the parent compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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